5'-O-tert-Butyldimethylsilyl Rosuvastatin Lactone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

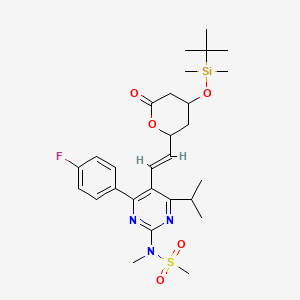

5’-O-tert-Butyldimethylsilyl Rosuvastatin Lactone is a solid compound that appears white to pale yellow. It is a ketone lactone derivative containing a furan ring and an aromatic ring. This compound is primarily used as an organosilicon reagent .

Preparation Methods

The synthesis of 5’-O-tert-Butyldimethylsilyl Rosuvastatin Lactone involves several steps. The synthetic route typically includes the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction conditions often involve anhydrous solvents like dichloromethane and are carried out under inert atmosphere to prevent moisture interference . Industrial production methods may involve similar steps but are scaled up and optimized for higher yields and purity.

Chemical Reactions Analysis

5’-O-tert-Butyldimethylsilyl Rosuvastatin Lactone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur, where the tert-butyldimethylsilyl group can be replaced by other functional groups using reagents like tetrabutylammonium fluoride (TBAF).

Hydrolysis: The silyl protecting group can be removed under acidic or basic conditions to yield the deprotected hydroxyl compound.

Scientific Research Applications

5’-O-tert-Butyldimethylsilyl Rosuvastatin Lactone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those related to cholesterol-lowering drugs.

Mechanism of Action

The mechanism of action of 5’-O-tert-Butyldimethylsilyl Rosuvastatin Lactone involves its role as a precursor to active pharmaceutical ingredients. In the case of rosuvastatin derivatives, the compound inhibits the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, which is crucial in the biosynthesis of cholesterol. This inhibition leads to a decrease in cholesterol levels, particularly low-density lipoprotein (LDL) cholesterol .

Comparison with Similar Compounds

5’-O-tert-Butyldimethylsilyl Rosuvastatin Lactone can be compared with other silyl-protected compounds and rosuvastatin derivatives:

tert-Butyldimethylsilyl Chloride (TBDMS-Cl): Used for protecting hydroxyl groups in organic synthesis.

Rosuvastatin Calcium: A widely used cholesterol-lowering drug.

Simvastatin: Another statin used to lower cholesterol levels.

Atorvastatin: Similar to rosuvastatin, used for managing cholesterol levels.

The uniqueness of 5’-O-tert-Butyldimethylsilyl Rosuvastatin Lactone lies in its specific structure, which allows for targeted synthesis and functionalization in various chemical and pharmaceutical applications.

Biological Activity

5'-O-tert-Butyldimethylsilyl Rosuvastatin Lactone is a derivative of Rosuvastatin, a widely used statin for managing hyperlipidemia and cardiovascular diseases. This compound exhibits significant biological activity, primarily through its cholesterol-lowering effects and potential therapeutic applications. This article provides a detailed examination of its biological activity, including research findings, case studies, and comparative analyses with other statins.

This compound is characterized by its lactone structure, which is essential for its pharmacological activity. The lactone form is a prodrug that requires hydrolysis to convert into the active beta-hydroxy acid form, which inhibits HMG-CoA reductase, the enzyme pivotal in cholesterol biosynthesis.

Mechanism of Action:

- HMG-CoA Reductase Inhibition : The primary mechanism involves competitive inhibition of HMG-CoA reductase, leading to decreased cholesterol synthesis in the liver.

- Increased LDL Receptors : This inhibition results in upregulation of LDL receptors, enhancing the clearance of LDL cholesterol from the bloodstream.

- Anti-inflammatory Effects : Statins also exhibit pleiotropic effects, including anti-inflammatory properties that may contribute to cardiovascular protection.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound indicates that it undergoes extensive hepatic metabolism. Key parameters include:

| Parameter | Value |

|---|---|

| Bioavailability | ~20% |

| Peak Plasma Concentration (Cmax) | 3-5 hours post-dose |

| Half-life (T1/2) | 19 hours |

| Protein Binding | >90% |

The compound's interaction with transport proteins such as OATP1B1 significantly affects its systemic exposure and efficacy. Genetic polymorphisms in the SLCO1B1 gene can lead to variability in drug metabolism and response among individuals .

Cholesterol-Lowering Effects

Clinical studies have demonstrated that Rosuvastatin significantly reduces LDL cholesterol levels. A meta-analysis revealed that patients treated with Rosuvastatin experienced an average reduction in LDL-C by approximately 50% compared to placebo groups. The efficacy varies based on genetic factors and baseline cholesterol levels.

Case Studies

- Pediatric Hyperlipidemia : A study involving hypercholesterolemic children showed that Rosuvastatin led to significant reductions in LDL-C levels, validating its use in younger populations .

- Cardiovascular Outcomes : In adults with high cardiovascular risk, long-term treatment with Rosuvastatin was associated with reduced incidence of major cardiovascular events compared to placebo .

Comparative Analysis with Other Statins

When comparing this compound to other statins, several differences emerge:

| Statin | Bioavailability (%) | Protein Binding (%) | T1/2 (h) | CYP Metabolism |

|---|---|---|---|---|

| Lovastatin | <5 | >96 | 2-4 | CYP3A4 |

| Atorvastatin | ~12 | >98 | 15-30 | CYP3A4 |

| Simvastatin | <5 | >95 | 2-3 | CYP3A4 |

| Pravastatin | 17 | ~50 | 1-3 | Sulfation |

| Rosuvastatin | 20 | >90 | 19 | Minimal |

Rosuvastatin's higher bioavailability and longer half-life make it particularly effective for once-daily dosing, contributing to better adherence among patients.

Properties

IUPAC Name |

N-[5-[(E)-2-[4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethenyl]-4-(4-fluorophenyl)-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40FN3O5SSi/c1-18(2)25-23(15-14-21-16-22(17-24(33)36-21)37-39(8,9)28(3,4)5)26(19-10-12-20(29)13-11-19)31-27(30-25)32(6)38(7,34)35/h10-15,18,21-22H,16-17H2,1-9H3/b15-14+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZGPIBBCDYPFDI-CCEZHUSRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NC(=C1C=CC2CC(CC(=O)O2)O[Si](C)(C)C(C)(C)C)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=NC(=NC(=C1/C=C/C2CC(CC(=O)O2)O[Si](C)(C)C(C)(C)C)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40FN3O5SSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

577.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.